molecular formula C17H19N3O6 B1216425 N4-Anisoyl-2'-deoxycytidine CAS No. 41911-89-1

N4-Anisoyl-2'-deoxycytidine

Cat. No.: B1216425
CAS No.: 41911-89-1
M. Wt: 361.3 g/mol
InChI Key: ZASFNFUJGOZQBW-GZBFAFLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Nucleoside Protection Strategies

The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected during oligonucleotide synthesis to prevent their reaction with the activated phosphoramidite (B1245037) monomers. nih.gov The choice of a protecting group is critical; it must be stable throughout the many steps of the synthesis cycle yet be readily and quantitatively removed at the end of the synthesis without damaging the newly formed oligonucleotide.

The N4-anisoyl group, a 4-methoxybenzoyl group, has proven to be an excellent choice for the protection of the exocyclic amino group of 2'-deoxycytidine (B1670253). ttu.ee This acyl-type protecting group effectively shields the N4-amino group from participating in unwanted side reactions during the coupling steps of oligonucleotide synthesis. The anisoyl group provides a good balance of stability and lability. It is sufficiently stable to the mildly acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of phosphoramidite chemistry, and to the reagents used during the coupling and oxidation steps. ttu.ee

Compared to other protecting groups for cytosine, such as the benzoyl (Bz) or acetyl (Ac) groups, the anisoyl group offers distinct advantages. While the benzoyl group is also widely used, the anisoyl group's methoxy (B1213986) substituent provides electronic effects that can modulate its reactivity. vulcanchem.com The N-anisoyl group is generally more robust than the N-benzoyl group against nucleophilic attack under certain conditions. Conversely, it can be removed under conditions that are often milder or more efficient than those required for other acyl groups, typically using concentrated ammonium (B1175870) hydroxide (B78521). ttu.ee The acetyl group, while more labile, can sometimes be too unstable for the synthesis of longer oligonucleotides. umich.edu

Significance as a Building Block in Synthetic Oligonucleotide Methodologies

N4-Anisoyl-2'-deoxycytidine is a key building block, most notably in the now-ubiquitous phosphoramidite method of oligonucleotide synthesis. researchgate.net In this methodology, the protected nucleoside is converted into a phosphoramidite derivative, typically by reacting the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This this compound phosphoramidite is then used in automated DNA synthesizers.

The synthesis cycle involves four main steps:

Detritylation: Removal of the acid-labile 5'-DMT group from the support-bound nucleoside.

Coupling: The free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphoramidite of the incoming this compound, which is activated by a weak acid like tetrazole.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The N4-anisoyl group is typically removed during the final deprotection step with concentrated aqueous ammonia (B1221849). nih.gov

The anisoyl group's properties, including its contribution to the solubility of the protected nucleoside in the organic solvents used in synthesis, make it highly compatible with automated solid-phase synthesis. vulcanchem.com Its use has been documented in both the modern phosphoramidite approach and the older phosphotriester method. researchgate.netoup.com

Historical Evolution and Contemporary Relevance in Chemical Biology Research

The development of effective protecting groups was a critical step in the evolution of chemical oligonucleotide synthesis. Early methods, such as the phosphodiester and phosphotriester approaches, established the fundamental principles of stepwise synthesis and the necessity of base protection. trilinkbiotech.com The introduction of acyl protecting groups like benzoyl and anisoyl for the exocyclic amines of nucleobases was a significant advancement that improved the efficiency and reliability of these early methods. ttu.ee

With the advent of the phosphoramidite method in the early 1980s, which dramatically accelerated the speed and automation of oligonucleotide synthesis, the need for robust and compatible protecting groups became even more crucial. This compound, having already been established in earlier methodologies, was readily adopted into phosphoramidite chemistry and has remained a standard reagent ever since. researchgate.net

The contemporary relevance of this compound extends beyond the routine synthesis of standard DNA oligonucleotides. It continues to be a vital component in the synthesis of modified nucleic acids and their analogs, which are of great interest in chemical biology and drug development. For instance, it has been employed in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA mimics with a polyamide backbone. rsc.orgresearchgate.netatdbio.combiosearchtech.comumich.edu In PNA synthesis, the anisoyl group provides the necessary protection for the cytosine base during the assembly of the PNA oligomer. rsc.orgresearchgate.net

Furthermore, N4-acylated 2'-deoxycytidine derivatives, including the anisoyl-protected version, are utilized in enzymatic and chemical methods to create DNA with modified functionalities for applications such as specific labeling, aptamer selection, and photo-crosslinking studies. nih.gov Its continued use in the synthesis of complex molecules like dicationic nucleobase-modified PNAs and oligonucleotides with modified backbones underscores its enduring importance in cutting-edge chemical biology research. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFNFUJGOZQBW-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962049
Record name 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41911-89-1
Record name 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for N4 Anisoyl 2 Deoxycytidine

Regioselective N4-Acylation Approaches for Deoxycytidine

The primary challenge in modifying 2'-deoxycytidine (B1670253) is the presence of multiple reactive sites: the N4-exocyclic amino group, the 3'-hydroxyl group, and the 5'-hydroxyl group. Achieving regioselective acylation at the N4-position without affecting the hydroxyl groups is crucial.

Several strategies have been developed to address this:

Direct N-Acylation: In some cases, the N4-amino group can be selectively acylated over the hydroxyl groups due to its higher nucleophilicity under specific conditions. For cytidine (B196190) and 2'-deoxycytidine, direct N-acylation using an acylating agent like butanoic anhydride (B1165640) in a mixed solvent system (THF:H2O) has been shown to yield the N-acylated product selectively, avoiding the need for complex protection/deprotection steps. google.com This direct approach is highly desirable as it simplifies the synthetic pathway. google.com

Transient Protection: A common and effective method involves the transient protection of the hydroxyl groups. For instance, the nucleoside can be treated with trimethylchlorosilane (TMS-Cl) in pyridine. oup.com This temporarily silylates the 3'- and 5'-hydroxyl groups, directing the subsequent acylation by anisoyl chloride exclusively to the N4-amino group. The silyl (B83357) groups are then easily removed during aqueous work-up. This multi-step conventional method is often what direct acylation seeks to avoid. google.com

Enzymatic Acylation: Biocatalysts, particularly lipases, have emerged as powerful tools for regioselective synthesis. tandfonline.com Enzymes like Pseudomonas cepacia lipase (B570770) and Candida antarctica lipase B (immobilized as Novozym 435) can catalyze acylation with high selectivity. tandfonline.comconicet.gov.ar Depending on the enzyme and reaction conditions, they can selectively acylate either the hydroxyl groups or the amino group. For cytidine nucleosides, specific lipases have been found to favor N-acylation, providing an excellent green alternative to chemical methods. google.com

Catalyst-Controlled Regioselectivity: Modern synthetic methods employ catalysts to control which site on the nucleoside reacts. N-heterocyclic carbenes (NHCs) have been used to catalyze the regioselective acylation of the pentose (B10789219) hydroxyl groups, but by tuning the catalyst and conditions, the reactivity can be guided. acs.org Similarly, Lewis acids like Erbium triflate (Er(OTf)3) can catalyze selective acetylation of primary hydroxyl groups, demonstrating the power of catalysts in directing reactions on polyfunctional molecules. mdpi.com Boronic acids can also be used to form temporary cyclic boronic esters with the 2',3'-diol system in ribonucleosides, leaving the 5'-hydroxyl group free for reaction, a principle that can be adapted to control reactivity in deoxyribonucleosides. nih.gov

Optimized Reaction Conditions and Catalytic Systems for Anisoylation

The specific introduction of the anisoyl group (4-methoxybenzoyl group) onto the N4-position of 2'-deoxycytidine requires carefully optimized conditions to ensure high efficiency and selectivity.

The anisoylation reaction typically involves reacting 2'-deoxycytidine with an anisoylating agent, most commonly anisoyl chloride. oup.com The choice of solvent, base, and catalyst is critical for the reaction's success. Pyridine is a frequently used solvent as it can also act as a base to neutralize the HCl generated during the reaction. oup.com

Chemical Catalytic Systems: One established method involves the use of a transient silylation approach. The 2'-deoxycytidine is suspended in dry pyridine, and trimethylchlorosilane is added to protect the hydroxyl groups. After a short period, anisoyl chloride is introduced, and the reaction proceeds for a couple of hours. The reaction is then quenched, and the product is worked up. oup.com While effective, this method requires multiple steps.

Enzymatic Catalytic Systems: Enzymes offer a milder and often more selective alternative. Lipases are particularly effective for the acylation of nucleosides. conicet.gov.ar The catalytic activity and regioselectivity of lipases are highly dependent on the enzyme source, the acyl donor, and the solvent. conicet.gov.ar For example, Pseudomonas cepacia lipase (PSC-L) has been used for the benzoylation of floxuridine (B1672851) with excellent conversion and high 3'-regioselectivity in anhydrous THF. conicet.gov.ar Similar systems can be optimized for the N4-anisoylation of deoxycytidine. The use of oxime esters as acylating agents in enzyme-catalyzed reactions has also been reported as an efficient method for regioselective acylation of deoxynucleosides. tandfonline.comoup.com

The table below summarizes representative reaction conditions for the acylation of nucleosides, which can be adapted for the synthesis of N4-Anisoyl-2'-deoxycytidine.

MethodCatalyst/ReagentSolventKey FeaturesReference
Transient ProtectionTrimethylchlorosilane, Anisoyl ChloridePyridineProtects OH groups, directs acylation to N4. Effective but multi-step. oup.com
Direct N-AcylationButanoic AnhydrideTHF:H₂OAvoids protection/deprotection steps for simpler synthesis. google.com
Enzymatic AcylationLipase (e.g., Novozym 435)Anhydrous THF or other organic solventsHigh regioselectivity under mild, environmentally friendly conditions. conicet.gov.ar
NHC CatalysisN-heterocyclic carbene (NHC), Boronic AcidDMFCatalytic regioselective control, allowing acylation at specific OH groups. acs.org

Strategies for High-Yield and Purity Synthesis

Purification Techniques: Regardless of the synthetic route, robust purification methods are essential to isolate the target compound from unreacted starting materials, the acylating agent, and any side products (e.g., O-acylated isomers). Column chromatography on silica (B1680970) gel is the most common and effective method for this purpose. oup.com The polarity of the solvent system (e.g., a gradient of methanol (B129727) in chloroform) is carefully chosen to achieve optimal separation. oup.com In some cases, a simplified isolation procedure involving precipitation can be used to isolate the triester products with high purity, eliminating the need for extensive extractions. oup.com

Controlling Side Reactions: The choice of the anisoylating agent and reaction conditions can impact the formation of by-products. The stability of the N-anisoyl group itself is important. Studies have shown that the N-anisoyl protecting group on deoxycytidine is stable under various conditions but can be sensitive to certain reagents, like n-propylamine, which may be used in other steps of oligonucleotide synthesis. oup.com Careful selection of subsequent reaction conditions is therefore necessary to prevent premature deprotection.

The table below compares different synthetic strategies and their impact on yield and purity.

Synthetic StrategyAdvantagesDisadvantagesTypical PurificationReference
Transient Protection-AcylationHigh regioselectivity, reliable.Multiple steps, potential for yield loss.Silica Gel Chromatography oup.com
Direct Selective N-AcylationFewer steps, higher theoretical yield, simpler process.Requires carefully optimized conditions to ensure selectivity.Silica Gel Chromatography google.com
Enzymatic N-AcylationExcellent selectivity, mild conditions, high purity.May require specific (and sometimes expensive) enzymes and longer reaction times.Chromatography or Crystallization tandfonline.comconicet.gov.ar

Exploration of Green Chemistry Principles in Nucleoside Derivatization

The synthesis of modified nucleosides has traditionally relied on volatile and often toxic organic solvents and stoichiometric reagents. thieme-connect.com The principles of green chemistry aim to mitigate this environmental impact by designing more sustainable synthetic processes. huarenscience.com

Biocatalysis: The use of enzymes, such as lipases and proteases, is a cornerstone of green chemistry in nucleoside modification. tandfonline.comnih.gov Biocatalysts operate under mild conditions (temperature and pH), often in aqueous or benign solvent systems, and exhibit remarkable regio- and stereoselectivity. tandfonline.comnih.gov This high selectivity reduces the need for protecting groups, thus shortening synthetic routes and minimizing waste. conicet.gov.arwalshmedicalmedia.com Lipase-catalyzed acylation is a prime example of a green approach to producing compounds like this compound. nih.gov

Sustainable Solvents: A major focus of green chemistry is replacing conventional volatile organic solvents (VOCs) like DMF, acetonitrile (B52724), and chlorinated hydrocarbons with more environmentally benign alternatives. thieme-connect.com Researchers are actively exploring the use of water, ionic liquids (ILs), and deep eutectic solvents (DES) for nucleoside modifications. thieme-connect.comthieme-connect.com These solvents can offer benefits such as improved solubility for polar nucleosides, enhanced reaction rates, and the potential for catalyst recycling. thieme-connect.com

Atom Economy and Process Efficiency: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). huarenscience.com As discussed, developing direct, one-pot acylation reactions that avoid the use of protecting groups significantly improves atom economy. google.com Furthermore, technologies like continuous flow reactors combined with enzymatic processes can enhance productivity, reduce energy consumption, and minimize waste generation compared to traditional batch processing. walshmedicalmedia.com

Chemical Principles and Mechanisms of Anisoyl Group Protection

Molecular Basis of N4-Amino Group Protection in Deoxycytidine

The effectiveness of the anisoyl group in protecting the N4-amino group of 2'-deoxycytidine (B1670253) stems from a combination of electronic and steric effects that modulate the reactivity of the nitrogen atom.

The exocyclic amino group of cytidine (B196190) is nucleophilic due to the lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the heterocyclic aromatic ring, giving the C4-N4 bond significant double-bond character (40-50%). umich.edu Despite this delocalization, the amino group remains reactive towards various electrophiles used in oligonucleotide synthesis, such as phosphitylating reagents. umich.edu

Acylation with an anisoyl group (4-methoxybenzoyl group) effectively mitigates this reactivity. The mechanism of protection involves the following key molecular principles:

Electronic Withdrawal: The anisoyl group, an aromatic acyl group, attaches to the N4-nitrogen, forming an amide linkage. The carbonyl group (C=O) is strongly electron-withdrawing. This property significantly reduces the electron density on the N4-nitrogen, thereby decreasing its nucleophilicity. The lone pair of the nitrogen is delocalized into the carbonyl system, making it much less available to participate in undesired side reactions. umich.eduresearchgate.net

Resonance Stabilization: The presence of the methoxy (B1213986) (-OCH3) group at the para-position of the benzene (B151609) ring introduces a competing electronic effect. The methoxy group is an electron-donating group through resonance, pushing electron density into the aromatic ring. This slightly counteracts the electron-withdrawing effect of the carbonyl group compared to an unsubstituted benzoyl group. This modulation of the electronic properties can influence the stability and deprotection kinetics of the protecting group. umich.edu

Steric Hindrance: The bulky nature of the anisoyl group provides steric shielding around the N4-amino group. This physical barrier further prevents the approach of reagents to the protected site, enhancing its stability during the various steps of oligonucleotide synthesis. umich.edu

By converting the nucleophilic amino group into a stable amide, the anisoyl group ensures that the phosphoramidite (B1245037) chemistry proceeds specifically at the desired 5'-hydroxyl position of the deoxyribose sugar. umich.eduspringernature.com

Kinetic and Mechanistic Studies of Anisoyl Deprotection

After the oligonucleotide chain has been fully assembled, the N4-anisoyl group must be efficiently removed to yield the native DNA or RNA sequence. This is typically achieved during the final cleavage and deprotection step, most commonly using concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). acs.orgresearchgate.net

The deprotection of N-acyl groups like anisoyl proceeds via a nucleophilic acyl substitution mechanism, specifically ammonolysis. umich.edu The general mechanism involves the following steps:

Nucleophilic Attack: A molecule of ammonia (NH3) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anisoyl group.

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the C-N bond between the carbonyl carbon and the N4 of cytidine breaks. The N4-amino group is regenerated on the nucleoside, and the anisoyl group is released as 4-methoxybenzamide.

The rate (kinetics) of this deprotection is influenced by several factors:

Reagent: The choice of the deprotection reagent is critical. While aqueous ammonia is standard, reagents like AMA can significantly accelerate the deprotection process. acs.org

Temperature: The reaction is typically performed at elevated temperatures (e.g., 55-65 °C) to increase the rate of deprotection. google.com

Electronic Effects: The electron-donating methoxy group on the anisoyl ring can slightly slow the rate of nucleophilic attack compared to a group with stronger electron-withdrawing properties, but it is still readily cleaved under standard conditions. umich.edu Studies have shown that the rate of deacylation for N-acyl derivatives of deoxycytidine is generally faster than for deoxyadenosine (B7792050) or deoxyguanosine. umich.edu

Kinetic studies comparing different N-acyl groups have provided specific half-life data for their removal, which is crucial for optimizing deprotection protocols and ensuring complete removal without damaging the oligonucleotide product. umich.edu

Comparative Analysis with Other N4-Protecting Groups

The key differences lie in their relative stability and the kinetics of their removal.

Protecting GroupStructureKey Characteristics
Acetyl (Ac) CH₃CO-Very labile; removed rapidly under mild ammonolysis conditions. Its high lability can sometimes lead to premature deprotection during synthesis or workup. researchgate.netgoogle.com
Benzoyl (Bz) C₆H₅CO-The most common and traditional protecting group for dC. It is robust and stable but requires prolonged treatment with hot aqueous ammonia for complete removal (e.g., 8-16 hours at 55 °C). researchgate.netgoogle.com
Isobutyryl (iBu) (CH₃)₂CHCO-More labile than benzoyl due to the electron-donating nature of the alkyl groups, allowing for faster deprotection. It offers a compromise between the stability of benzoyl and the lability of acetyl. scienceopen.comgoogle.com
Anisoyl (An) CH₃OC₆H₄CO-Stability is comparable to the benzoyl group. The para-methoxy group makes it slightly more labile than benzoyl, allowing for somewhat faster deprotection times under standard ammonolysis conditions. umich.eduresearchgate.net

The stability of these acyl groups towards alkaline hydrolysis is influenced by the electronic nature of the specific acyl group. For instance, N-benzoyl nucleosides hydrolyze significantly faster than N-(2,4-dimethyl)benzoyl nucleosides due to steric effects. umich.edu Similarly, electronic effects play a role, with electron-donating groups on the aromatic ring, like the methoxy in anisoyl, modulating the lability compared to the unsubstituted benzoyl group. umich.edu

The selection of a particular protecting group depends on the specific requirements of the synthesis. For standard oligonucleotides, the robust nature of benzoyl or anisoyl is often preferred. For the synthesis of sensitive or modified oligonucleotides, faster-cleaving groups like acetyl or isobutyryl might be chosen to allow for milder deprotection conditions, thereby minimizing potential side reactions or degradation of the final product. researchgate.netgoogle.com

Integration and Application in Advanced Oligonucleotide Synthesis Protocols

N4-Anisoyl-2'-deoxycytidine as a Key Phosphoramidite (B1245037) Monomer

In the realm of synthetic nucleic acid chemistry, the phosphoramidite approach is the most widely used method for oligonucleotide synthesis. umich.edu This method relies on the sequential addition of protected nucleoside phosphoramidites to a growing DNA chain. This compound is a crucial component in this process, serving as the protected phosphoramidite monomer for the incorporation of deoxycytidine residues.

The anisoyl group (a methoxybenzoyl group) attached to the N4 position of the cytosine base serves as a protecting group for the exocyclic amine. atdbio.com This protection is essential to prevent unwanted side reactions during the synthesis cycle. The anisoyl group is stable to the reagents used during the coupling steps but can be efficiently removed under basic conditions at the end of the synthesis.

The complete phosphoramidite monomer, N4-Anisoyl-5'-O-DMTr-2'-deoxycytidine 3'-O-(N,N-diisopropylamino)(β-cyanoethyl)phosphoramidite, incorporates several key features:

N4-Anisoyl group: Protects the exocyclic amine of cytosine.

5'-O-Dimethoxytrityl (DMTr) group: A bulky acid-labile group that protects the 5'-hydroxyl function, preventing polymerization during monomer synthesis and allowing for stepwise addition in the 3' to 5' direction. atdbio.com

3'-O-(N,N-diisopropylamino)(β-cyanoethyl)phosphoramidite: The reactive phosphitylating agent that enables the formation of the internucleotide phosphite (B83602) triester linkage. zenodo.org The β-cyanoethyl group protects the phosphorus atom during synthesis.

The stability and reactivity of this phosphoramidite monomer have been optimized for high coupling efficiencies in automated synthesis.

Role in Automated Solid-Phase Oligonucleotide Synthesis

Automated solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and reliable synthesis of DNA sequences. atdbio.comresearchgate.net this compound phosphoramidite is a standard reagent in this automated process.

The synthesis occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached. atdbio.com The synthesis cycle involves four main steps:

Detritylation: Removal of the 5'-DMTr protecting group from the support-bound nucleoside with a mild acid. atdbio.com

Coupling: The this compound phosphoramidite, activated by a weak acid like tetrazole, is added to the deprotected 5'-hydroxyl group of the growing chain. umich.edu

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester linkage using an oxidizing agent like iodine in the presence of water.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of this compound phosphoramidite ensures the specific and efficient incorporation of deoxycytidine at the desired positions in the growing DNA strand.

Application in the Construction of Modified and Analogue Oligonucleotides

The versatility of the phosphoramidite chemistry allows for the incorporation of various modifications into oligonucleotides. This compound can be a precursor for creating modified oligonucleotides. For instance, research has demonstrated the synthesis of N4-acylated 2'-deoxycytidine (B1670253) nucleotides for the enzymatic synthesis of modified DNA. nih.gov These modifications can be used for specific labeling of DNA fragments, selection of aptamers, or photo-immobilization. nih.gov

Furthermore, the anisoyl protecting group is part of a broader strategy for protecting the exocyclic amino groups of deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine, which is crucial for the successful synthesis of both standard and modified oligonucleotides. atdbio.com The ability to synthesize oligonucleotides with specific modifications is vital for various applications, including antisense therapy, where modifications to the phosphate backbone (e.g., phosphorothioates) are common. oup.com

Table 1: Examples of Modified Oligonucleotides and their Applications

Modification Type Precursor Compound Application
N4-Acylation N4-Acyl-2'-deoxycytidine nucleotides DNA labeling, aptamer selection, photo-immobilization nih.gov
Backbone Modification (Phosphorothioate) This compound phosphoramidite Antisense oligonucleotides oup.com
Methylation N4-methyl-2'-deoxycytidine Studying B-Z DNA transition and thermal stability researchgate.netoup.com

Strategies for Site-Specific Incorporation and Gene Assembly Research

The precise, site-specific incorporation of this compound is fundamental to the construction of synthetic genes and for various molecular biology applications. The automated nature of solid-phase synthesis allows for the programmed addition of this monomer at any desired position within a DNA sequence. This capability is essential for synthesizing primers for PCR, probes for hybridization, and entire synthetic genes.

In gene assembly research, long DNA constructs are often created by ligating shorter, chemically synthesized oligonucleotides. The high fidelity of the phosphoramidite method, which relies on monomers like this compound phosphoramidite, is critical for producing these initial fragments with the correct sequence. The ability to introduce specific modifications at defined sites within these synthetic genes opens up avenues for studying gene function, protein engineering, and developing novel therapeutic strategies. epdf.pub For example, site-specific mutagenesis can be used to investigate protein structure-function relationships. epdf.pub

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques (e.g., NMR, HRMS)

High-resolution spectroscopy is indispensable for the unambiguous identification and structural confirmation of N4-Anisoyl-2'-deoxycytidine. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide atomic-level information and precise mass measurements, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy allows for the detailed mapping of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals include those from the deoxyribose sugar protons (H1', H2'/H2'', H3', H4', H5'/H5''), the protons of the cytidine (B196190) base (H5, H6), and the protons of the anisoyl protecting group (aromatic and methoxy (B1213986) protons). The coupling constants between adjacent protons, particularly those in the sugar ring, are crucial for determining the sugar's conformational pucker. nih.gov

¹³C NMR: The carbon spectrum complements the proton data by identifying each unique carbon atom in the molecule, confirming the presence of the deoxyribose, pyrimidine (B1678525), and anisoyl moieties.

³¹P NMR: When this compound is converted into a phosphoramidite (B1245037) derivative for oligonucleotide synthesis, ³¹P NMR is used to characterize the phosphorus center. For example, the related derivative N⁴-Anisoyl-5'-O-DMTr-deoxycytidine 3'-O-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (B83602) has been characterized by ³¹P-NMR. oup.com

³¹P-NMR Data for an this compound Derivative

CompoundSolventChemical Shift (δ) in ppmReference
N⁴-Anisoyl-5'-O-DMTr-deoxycytidine 3'-O-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphiteCDCl₃140.2 oup.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which confirms its elemental composition with high accuracy. liverpool.ac.ukacs.org Electron spray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer is commonly employed. The MassBank repository contains multiple tandem mass spectrometry (MS2) datasets for this compound, providing fragmentation patterns that further validate the structure. massbank.eu

High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeAdductCalculated m/zSource
Positive[M+H]⁺362.1347 massbank.eu
Negative[M-H]⁻360.1205 massbank.eu

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive view of a molecule's three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

A search of the Crystallography Open Database (COD) reveals no public crystal structure for this compound itself. ugr.escrystallography.netugr.es However, crystallographic data from closely related structures, such as the parent nucleoside 2'-deoxycytidine (B1670253) and other acylated nucleosides, offer valuable insights into the expected geometry. ugr.es For instance, the crystal structure of the α-anomer of 2'-deoxycytidine has been determined, providing a reference for the conformation of the deoxyribose sugar and the geometry of the nucleobase. ugr.es The introduction of the bulky anisoyl group at the N4 position would be expected to significantly influence crystal packing through aromatic stacking interactions and altered hydrogen bonding patterns.

Conformational Preferences and Dynamics in Solution

In solution, this compound is not a static entity but exists as an equilibrium of different conformers. ttu.ee The primary conformational variables are the pucker of the deoxyribose ring, the orientation around the glycosidic bond, and rotation around the exocyclic C4-N4 amide bond.

Sugar Pucker: The five-membered deoxyribose ring is non-planar and typically adopts one of two major low-energy conformations: C2'-endo (S-type) or C3'-endo (N-type). ttu.eemdpi.com This equilibrium is crucial as it defines the phosphate-phosphate distances in a DNA backbone. Computational and experimental studies on modified nucleosides help predict these preferences. nih.gov

Glycosidic Bond Rotation: Rotation around the C1'-N1 glycosidic bond determines the relative orientation of the nucleobase with respect to the sugar. Two main conformations are possible: anti and syn. ttu.ee For pyrimidine nucleosides like deoxycytidine, the anti conformation is strongly preferred as the syn conformation would result in steric clashes between the sugar and the C2-keto group of the base. nih.gov Studies on the analogous N4-methylcytidine confirm a preference for the anti conformation in solution. nih.gov

Amide Bond Rotation: The introduction of the anisoyl group creates an amide linkage (C4-N4). Due to the partial double-bond character of the C-N bond, rotation can be hindered. This can lead to distinct populations of conformers (E/Z isomers) relative to the C4-N(anisoyl) bond, which can sometimes be observed by NMR spectroscopy at low temperatures.

Impact of N4-Anisoylation on Nucleoside Geometry and Reactivity

The addition of an anisoyl group to the N4 position of 2'-deoxycytidine has profound effects on both its structure and chemical behavior. This modification is primarily a strategic choice in synthetic chemistry to modulate reactivity.

Protection and Reactivity: The anisoyl group serves as a protecting group for the exocyclic amine of cytidine during automated oligonucleotide synthesis. nih.gov This prevents the amine from participating in unwanted side reactions during the phosphoramidite coupling steps. The stability of the N-acyl group is critical; it must withstand the conditions of synthesis but be readily removable during the final deprotection step, typically using aqueous ammonia (B1221849). nih.gov

Base Pairing and Geometry: Acylation at the N4 position alters the hydrogen-bonding capabilities and electronic properties of the nucleobase. While the primary Watson-Crick hydrogen bond donor site is modified, N4-acyl-deoxycytidine can still form a stable base pair with guanine, allowing its use in the enzymatic synthesis of modified DNA. oup.com More strikingly, studies have shown that N4-acylation promotes an unusually strong and efficient base-pairing interaction with adenine, a mispairing that is less favorable for the unmodified cytosine. oup.comnih.govresearchgate.net This altered pairing fidelity is a direct consequence of the modified geometry and electronic distribution within the N4-acylated cytosine base. oup.com Furthermore, N4-acetylation has been noted to increase the thermal stability of G-C base pairs, an effect likely shared by the larger anisoyl group. acs.org


Research into Derivatives and Analogues of N4 Anisoyl 2 Deoxycytidine

Synthesis and Characterization of Novel N4-Substituted Deoxycytidine Derivatives

The synthesis of novel N4-substituted deoxycytidine derivatives is a significant area of research, aiming to introduce new functionalities and properties to oligonucleotides. The general approach involves the acylation of the N4-amino group of 2'-deoxycytidine (B1670253).

A variety of N4-acyl-2'-deoxycytidine derivatives have been synthesized by reacting 2'-deoxycytidine with the appropriate activated carboxylic acid esters. oup.com This method has been used to introduce a range of aliphatic and aromatic acyl groups, from simple acetyl moieties to more complex benzoylbenzoyl residues. oup.com The resulting N4-acyl-2'-deoxycytidines are typically purified using column chromatography. oup.com

These synthesized nucleosides can be further converted into their 5'-triphosphate forms through a one-step phosphorylation method. oup.com The resulting N4-acyl-2'-deoxycytidine-5'-triphosphates are valuable tools for the enzymatic synthesis of modified DNA, as they can be incorporated by various DNA polymerases. oup.com

The characterization of these novel derivatives is crucial to confirm their structure and purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are routinely employed for this purpose. researchgate.net

Table 1: Examples of Synthesized N4-Substituted Deoxycytidine Derivatives and Their Characterization

DerivativeAcyl GroupSynthesis MethodCharacterization TechniquesReference
N4-Benzoyl-2'-deoxycytidineBenzoylAcylation with activated ester¹H NMR, ¹³C NMR, HRMS nih.gov
N4-Acetyl-2'-deoxycytidineAcetylAcylation with activated esterNot specified in provided text oup.com
N4-Benzoylbenzoyl-dCTPBenzoylbenzoylAcylation followed by phosphorylationNot specified in provided text oup.com
N4-(p-Anisoyl)-2'-deoxycytidinep-AnisoylAcylation with activated esterNot specified in provided text researchgate.net
N4-(o-Toluoyl)-2'-deoxycytidineo-ToluoylAcylation with activated esterNot specified in provided text researchgate.net

Investigations into Modified Sugar Moieties in Anisoyl-Protected Nucleosides

Research has focused on introducing various substituents to the sugar ring to influence its pucker, which in turn affects the stability of oligonucleotide duplexes. nih.gov For instance, the introduction of an azido (B1232118) group at the C-4' position of the sugar moiety in 2'-deoxy-2'-fluoro-4'-azido cytidine (B196190) derivatives has been investigated for its potential biological activity. researchgate.net

The synthesis of nucleosides with modified sugar moieties often involves complex multi-step procedures. For example, the synthesis of 4'-substituted 2'-deoxynucleosides can be achieved through the glycosidation of a modified sugar with the nucleobase, followed by deoxygenation at the 2'-position. researchgate.net Another approach involves the synthesis of a nucleoside analogue with a modified sugar backbone, which can then be incorporated into an oligonucleotide. google.com.pg

Table 2: Examples of Modified Sugar Moieties in Deoxycytidine Analogues

Sugar ModificationPosition of ModificationPurpose of ModificationSynthetic ApproachReference
2'-FluoroC2'Enhance stability and binding affinityNot specified in provided text researchgate.net
4'-AzidoC4'Introduce new functionality for biological activityNot specified in provided text researchgate.net
4'-FluoromethylC4'Investigate antiviral activityGlycosidation of modified sugar researchgate.net
4'-VinylC4'Investigate antiviral activitySynthesis from 4'-hydroxymethylnucleoside researchgate.net

Stereochemical Control in the Synthesis of N4-Anisoyl Analogues

Achieving stereochemical control is a critical aspect of synthesizing nucleoside analogues, including those with an N4-anisoyl protecting group. The stereochemistry of the sugar moiety and any chiral centers introduced during synthesis directly impacts the biological activity and structural properties of the resulting oligonucleotide.

One notable strategy for stereochemical control is the use of Sharpless asymmetric epoxidation. This method allows for the creation of specific stereoisomers of key intermediates, which are then carried through the synthetic route to produce the final nucleoside analogue with the desired stereochemistry. researchgate.net For example, this approach has been used to prepare both D- and L-enantiomeric forms of bis-homonucleoside analogues. researchgate.net

Another area of focus is the catalytic asymmetric synthesis of analogues with nitrogen stereocenters. nih.gov While challenging, the development of efficient methods using chiral catalysts, such as those based on palladium and specialized phosphine (B1218219) ligands, allows for the construction of complex, rigid structures with high selectivity. nih.gov These methods provide a pathway to novel analogues with unique three-dimensional arrangements.

Table 3: Methods for Stereochemical Control in Nucleoside Analogue Synthesis

MethodKey FeatureApplication ExampleReference
Sharpless Asymmetric EpoxidationEnantioselective epoxidation of allylic alcoholsSynthesis of D- and L-bis-homonucleoside analogues researchgate.net
Catalytic Asymmetric SynthesisUse of chiral catalysts for stereoselective bond formationSynthesis of Tröger's base analogues with nitrogen stereocenters nih.gov

Exploration of Alternative Amide-Based Protecting Groups for Cytosine

While the anisoyl group is effective, research into alternative amide-based protecting groups for the exocyclic amino group of cytosine is ongoing. The goal is to find groups that offer different deprotection conditions, potentially milder or more orthogonal to other protecting groups used in oligonucleotide synthesis. umich.edu

Standard protecting groups like benzoyl (Bz) for cytosine and adenosine, and isobutyryl (iBu) for guanosine, require strong alkaline conditions for removal. umich.edu This can be problematic for the synthesis of base-sensitive oligonucleotides. umich.edu Therefore, alternative protecting groups that can be removed under milder conditions are highly desirable.

One strategy involves the use of groups that are labile under specific, non-standard conditions. For example, photochemically cleavable protecting groups offer a high degree of control over deprotection. umich.edu Another approach is the use of groups that can be removed through β-elimination reactions. umich.edu

Table 4: Comparison of Amide-Based Protecting Groups for Cytosine

Protecting GroupStandard/AlternativeDeprotection ConditionKey AdvantageReference
Benzoyl (Bz)StandardStrong alkaline (e.g., ammonia)Widely used and well-established umich.edu
AnisoylStandardStrong alkalineSimilar to Benzoyl researchgate.netresearchgate.net
Isobutyryl (iBu)Standard (for Guanine)Strong alkalineStandard for Guanine umich.edu
Acetyl (Ac)AlternativeMilder alkaline conditionsPotentially less harsh on sensitive oligonucleotides wikipedia.org
PentenoylAlternativeMild alkaline conditionsOrthogonal to many other protecting groups umich.edu
Photocleavable groupsAlternativeUV lightHigh spatial and temporal control of deprotection umich.edu

Analytical Methodologies and Quality Control in Research Synthesis

High-Performance Chromatographic Methods for Purity Assessment (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are indispensable tools for assessing the purity of N4-Anisoyl-2'-deoxycytidine. These techniques separate the target compound from byproducts, unreacted starting materials, and other impurities based on their differential partitioning between a stationary phase and a mobile phase.

In the context of oligonucleotides and their modified nucleoside components, RP-HPLC is particularly effective. acs.orggoogle.com The method often employs a hydrophobic stationary phase (like C8 or C18) and a polar mobile phase, typically a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile (B52724). oup.com The separation is based on the hydrophobicity of the molecules; more hydrophobic compounds are retained longer on the column. The anisoyl protecting group on the N4 position of deoxycytidine increases its hydrophobicity, influencing its retention time.

Researchers have utilized RP-HPLC for both analytical and preparative purposes. Analytical RP-HPLC is used to determine the purity of a sample by integrating the peak area of the target compound relative to the total peak area. uni-muenchen.de For instance, the purity of synthesized oligonucleotides containing modified nucleosides is routinely checked by RP-HPLC, often showing the main product as a major peak. acs.org Preparative RP-HPLC is employed to purify the crude product, separating the desired this compound from impurities. acs.org

The conditions for RP-HPLC analysis can be optimized by adjusting the gradient of the organic solvent, the type of stationary phase, and the composition of the mobile phase to achieve the best separation. umich.edu For example, a linear gradient of acetonitrile in a buffer is a common strategy. oup.com

Table 1: Representative RP-HPLC Conditions for Analysis of Modified Nucleosides

ParameterConditionReference
Column TSKgel oligo-DNA RP, Inertsil ODS oup.com
Mobile Phase A 0.1 M Triethylammonium Acetate (pH 7.0) oup.com
Mobile Phase B Acetonitrile (CH3CN) oup.com
Gradient Linear gradient of Mobile Phase B in Mobile Phase A oup.com
Detection UV Absorbance liverpool.ac.uk

Mass Spectrometry Techniques for Structural Verification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound. It is also crucial for identifying and characterizing impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a comprehensive profile of the synthesized material.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of nucleosides and oligonucleotides as it minimizes fragmentation, allowing for the observation of the intact molecular ion. massbank.eu The positive ion mode ESI mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+. The exact mass measurement provided by high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the compound. acs.org

Tandem mass spectrometry (MS/MS) is employed for structural elucidation and impurity identification. In an MS/MS experiment, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragments would include the loss of the deoxyribose sugar and fragmentation of the anisoyl group. This technique is also instrumental in identifying impurities, even at trace levels, by analyzing the fragmentation patterns of unknown peaks observed in the mass spectrum of the crude product. nih.gov

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C17H19N3O6 massbank.eu
Molecular Weight 361.35 g/mol
Exact Mass 361.127385 massbank.eu
Ionization Mode LC-ESI-QTOF (Positive) massbank.eu
Parent Ion [M+H]+ m/z 362.1346Not explicitly found, but inferred from MW

Quantitative Spectroscopic Methods for Yield Determination

Ultraviolet (UV) spectroscopy is a straightforward and widely used method for the quantitative determination of the yield of this compound. This technique is based on the principle that molecules with chromophores absorb light at specific wavelengths. The presence of the anisoyl group and the pyrimidine (B1678525) ring in this compound results in a characteristic UV absorbance spectrum.

The concentration of the synthesized compound can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant for a given compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration. The yield of the reaction can then be calculated based on the determined concentration and the total volume of the solution.

The λmax for N4-anisoyl-protected nucleosides is influenced by the anisoyl group. For instance, in the context of oligonucleotide synthesis, the final yield is often quantified by UV absorbance measurements. liverpool.ac.uk This method is also used to quantify variations in spectra under different conditions. oup.com

Strategies for Trace Impurity Identification and Removal in Research-Grade Materials

Ensuring the high purity of research-grade this compound is critical, as even trace impurities can significantly impact the results of downstream applications. A combination of analytical techniques and purification strategies is employed to identify and remove these impurities.

Identification of Trace Impurities:

HPLC/RP-HPLC: High-resolution analytical HPLC can reveal the presence of trace impurities as small, often closely eluting peaks near the main product peak. acs.org

LC-MS/MS: This is the most powerful tool for identifying trace impurities. By analyzing the mass-to-charge ratio and fragmentation patterns of minor peaks in the chromatogram, the chemical structures of impurities can often be deduced. nih.gov This allows for the identification of byproducts from incomplete reactions, side reactions, or degradation of the target compound.

Removal of Trace Impurities:

Preparative HPLC: For research-grade materials, preparative RP-HPLC is a highly effective method for removing trace impurities. acs.org By carefully collecting the fraction corresponding to the main peak, a highly purified product can be obtained.

Column Chromatography: Silica (B1680970) gel chromatography is another common purification technique used in the synthesis of modified nucleosides. researchgate.net By using an appropriate solvent system, it is possible to separate the desired compound from impurities with different polarities.

Recrystallization: If the synthesized this compound is a stable crystalline solid, recrystallization from a suitable solvent can be a very effective method for removing impurities, leading to a product with very high purity.

The choice of purification strategy depends on the nature of the impurities and the scale of the synthesis. Often, a combination of these methods is necessary to achieve the desired purity for research-grade this compound.

Computational and Theoretical Studies on N4 Anisoyl 2 Deoxycytidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N4-Anisoyl-2'-deoxycytidine, DFT can be employed to calculate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. These calculations are crucial for predicting the molecule's reactivity and intermolecular interactions.

The anisoyl group, with its electron-donating methoxy (B1213986) substituent, influences the electronic properties of the cytidine (B196190) base. DFT calculations on similar N-acylated nucleosides reveal that the acyl group can affect the electron density distribution across the pyrimidine (B1678525) ring. oup.com For this compound, the anisoyl group is expected to engage in resonance with the N4 nitrogen, influencing the partial double-bond character of the C4-N4 bond. This can impact the rotational barrier around this bond and the planarity of the N-acyl group relative to the cytosine ring. nih.gov

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are valuable for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen of the anisoyl group and the O2 of the pyrimidine ring, indicating sites susceptible to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the amino and hydroxyl protons, indicating sites for nucleophilic interaction. researchgate.net

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data Based on Analogs) This table presents hypothetical, representative data for this compound based on general principles and data from analogous N-acyl nucleosides. Actual values would require specific DFT calculations.

Parameter Predicted Value/Characteristic Significance
HOMO Energy Relatively High Indicates susceptibility to electrophilic attack.
LUMO Energy Lowered by acyl group Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Moderate Reflects chemical stability and reactivity.
MEP Negative Region Carbonyl Oxygen, Ring O2 Predicts sites for H-bonding and electrophilic interaction.
MEP Positive Region -OH protons, N4-H proton Predicts sites for nucleophilic interaction.
Dipole Moment Significant Influences solubility and intermolecular interactions.

Molecular Dynamics Simulations of Protected Nucleoside Conformations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility in solution, which is critical for its behavior during oligonucleotide synthesis. The key conformational features of a nucleoside include the sugar pucker, the orientation of the glycosidic bond, and the conformation of the exocyclic groups.

The rotation around the glycosidic bond (χ angle) determines the orientation of the nucleobase relative to the sugar (anti or syn). For pyrimidine nucleosides, the anti conformation is strongly preferred. MD simulations can quantify the rotational freedom and preferred angles, confirming the stability of the anti conformation for this compound. nih.gov

MD simulations would also illuminate the dynamics of the anisoyl protecting group itself, including its orientation relative to the cytosine ring and its interactions with the solvent. beilstein-journals.orgnih.gov Understanding these dynamics is important as the accessibility of the reactive sites on the nucleoside can be affected by the protecting group's conformational preferences. ugent.be

Table 2: Key Conformational Parameters Investigated by MD Simulations This table outlines the parameters that would be studied in a typical MD simulation of this compound.

Parameter Description Typical States Predicted Predominant State for this compound
Sugar Pucker (Pseudorotation Phase Angle, P) Conformation of the deoxyribose ring. C2'-endo (South), C3'-endo (North) Likely a dynamic equilibrium, potentially shifted towards C3'-endo. acs.org
Glycosidic Torsion Angle (χ) Orientation of the base relative to the sugar. anti, syn anti
Backbone Torsion Angles (α, β, γ, δ, ε, ζ) Define the conformation of the sugar-phosphate backbone in an oligonucleotide context. N/A for single nucleoside N/A for single nucleoside
Protecting Group Orientation Rotation of the anisoyl group relative to the cytosine base. Varies Dynamic, influenced by solvent and steric factors.

Prediction of Protecting Group Stability and Deprotection Pathways

Computational chemistry can be used to model the stability of protecting groups and predict the mechanisms and energetics of their removal. The N4-anisoyl group is designed to be stable throughout the steps of oligonucleotide synthesis (e.g., detritylation, coupling, capping, oxidation) but must be removed efficiently under specific final deprotection conditions, typically using aqueous ammonia (B1221849) or other amines.

The stability of the N-acyl bond can be computationally assessed by calculating the bond dissociation energy or by modeling its reaction profile under various simulated chemical environments. The electron-donating methoxy group on the anisoyl ring can influence the stability of the amide bond. Compared to an unsubstituted benzoyl group, the anisoyl group may exhibit slightly different lability.

DFT calculations can be used to model the reaction pathway of deprotection. For an amine-based deprotection, this would involve modeling the nucleophilic attack of the amine on the carbonyl carbon of the anisoyl group. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. acs.org This profile provides the activation energy, which is a key predictor of the reaction rate. Such studies can help in optimizing deprotection conditions (e.g., choice of amine, temperature, reaction time) to ensure complete removal of the protecting group without causing unwanted side reactions, such as degradation of the oligonucleotide. acs.org While experimental studies confirm the lability of N-acyl groups under basic conditions, computational models could provide a more nuanced understanding of the factors governing their removal, such as the role of the p-methoxy substituent in stabilizing or destabilizing the transition state. acs.orgacs.org

In Silico Modeling for the Design of Enhanced Nucleoside Building Blocks

For this compound, computational modeling could be used to design next-generation building blocks with improved properties. For example, modifications could be introduced to the anisoyl group to fine-tune its properties. DFT and MD simulations could be used to explore how different substituents on the aromatic ring might affect:

Solubility: By calculating properties like the octanol-water partition coefficient (logP).

Coupling Efficiency: By modeling the steric and electronic effects that influence the reactivity of the phosphoramidite (B1245037).

Deprotection Kinetics: By predicting how substituents alter the lability of the N-acyl bond. acs.org

Emerging Research Directions and Future Prospects in Nucleic Acid Chemistry

Development of Ultra-Fast Deprotection Strategies for Oligonucleotide Synthesis

The drive for high-throughput synthesis of oligonucleotides has necessitated the development of rapid and efficient deprotection strategies. Traditional methods, often requiring prolonged exposure to harsh reagents like concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures, create a bottleneck in production. This has spurred research into "ultra-fast" deprotection protocols, which aim to reduce the final deprotection step from hours to minutes. A cornerstone of these modern strategies is the use of more potent deprotection reagents, most notably AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427). glenresearch.com

The use of AMA allows for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups in as little as 5-10 minutes at 65°C. glenresearch.com However, the increased reactivity of methylamine introduced a significant challenge with the standard N4-benzoyl-2'-deoxycytidine (Bz-dC) protecting group. Methylamine can act as a nucleophile, leading to the displacement of the benzoyl group and subsequent methylation of the exocyclic amine, resulting in the formation of N4-methyl-2'-deoxycytidine as a persistent impurity. glenresearch.comresearchgate.net

To circumvent this undesirable side reaction, protecting groups with different labilities were investigated. The N4-acetyl-2'-deoxycytidine (Ac-dC) group proved to be an ideal solution for AMA-based ultra-fast deprotection. The acetyl group is significantly more labile and is hydrolyzed almost instantaneously under AMA treatment, precluding the competing transamination side reaction. glenresearch.com

N4-Anisoyl-2'-deoxycytidine occupies an intermediate position in this landscape. The anisoyl group, a p-methoxybenzoyl group, is rendered more labile than the standard benzoyl group due to the electron-donating effect of the methoxy (B1213986) substituent. This property allows for faster removal compared to Bz-dC under standard ammonium hydroxide conditions, thus shortening deprotection times without requiring AMA. While not as rapidly cleaved as the acetyl group, its enhanced lability makes it a valuable alternative for syntheses where conditions need to be milder than those for Bz-dC but where the extreme speed of Ac-dC/AMA is not essential. The choice of protecting group is therefore a critical parameter in optimizing the speed and fidelity of oligonucleotide synthesis.

Protecting GroupChemical NameRelative Deprotection Rate (Qualitative)Compatibility with AMA Reagent
Benzoyl (Bz)N4-Benzoyl-2'-deoxycytidineStandard (Slowest)Not Recommended (causes N4-methylation side reaction) glenresearch.com
AnisoylThis compoundIntermediateBetter than Benzoyl, but Acetyl is preferred
Phenoxyacetyl (PAC)N4-Phenoxyacetyl-2'-deoxycytidineFast nih.govnih.govCompatible
Acetyl (Ac)N4-Acetyl-2'-deoxycytidineVery Fast ("Ultra-Fast") glenresearch.comHighly Recommended (prevents side reactions) glenresearch.com

Integration of this compound Chemistry with Automated Synthesis Platforms

This compound is seamlessly integrated into these automated platforms as a phosphoramidite (B1245037) building block. thermofisher.com The key to its utility lies in the chemical properties of the anisoyl protecting group, which provide a crucial balance of stability and lability.

Stability During Synthesis: The anisoyl group is stable to the mildly acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group (detritylation) at the beginning of each cycle. nih.gov It also withstands the neutral to slightly basic conditions of the coupling, capping, and oxidation steps, ensuring the integrity of the cytosine base as the oligonucleotide chain is elongated.

Efficient Final Deprotection: Upon completion of the chain assembly, the anisoyl group is reliably and completely removed during the final cleavage and deprotection step, typically using concentrated ammonium hydroxide. As noted previously, its removal is faster than that of the traditional benzoyl group, which can streamline the post-synthesis workflow.

The compatibility of this compound phosphoramidite with the standard reagents and protocols of automated synthesizers makes it a routine choice for DNA production. tcichemicals.comtwistbioscience.com It does not require special modifications to the synthesis cycle, allowing it to be used as a direct substitute for other cytidine (B196190) monomers, depending on the desired deprotection characteristics for the final product. This "plug-and-play" compatibility ensures its role in both academic research and commercial-scale production of synthetic DNA. nih.govbiotage.com

Design of Novel Protecting Group Schemes for Complex Nucleic Acid Constructs

The synthesis of complex nucleic acids—such as those containing sensitive labels, modified backbones, or RNA fragments—often requires sophisticated protection strategies that go beyond the standard set of protecting groups. A key concept in this field is "orthogonal protection," where multiple protecting groups are used within the same molecule, each of which can be removed by a specific chemical reaction that does not affect the others. jocpr.comnih.gov This allows for the sequential manipulation of different parts of a molecule, which is essential for building intricate constructs. umich.edu

The effectiveness of an orthogonal or semi-orthogonal scheme relies on having a toolbox of protecting groups with a wide range of chemical labilities. The N4-anisoyl group on deoxycytidine contributes to this toolbox by providing an intermediate lability that can be strategically exploited. It is more labile than the standard N4-benzoyl group but more stable than "ultra-mild" groups like N4-acetyl or N4-phenoxyacetyl (PAC). nih.govnih.gov

This graded lability allows for the design of multi-step deprotection schemes. For instance, an oligonucleotide could be synthesized containing a highly sensitive reporter molecule protected by a group that requires ultra-mild deprotection (e.g., potassium carbonate in methanol). In such a scheme, one might use PAC-protected adenosine, Ac-protected cytidine, and then remove these groups under ultra-mild conditions. If a more robust, yet still labile, protection is needed elsewhere, N4-anisoyl-dC could be used. Its removal could be achieved with a subsequent, slightly more vigorous deprotection step (e.g., room temperature ammonium hydroxide) that would not have been compatible with the most sensitive component. This selective removal is critical when synthesizing molecules like fragile RNA or DNA-peptide conjugates. nih.govatdbio.com

Protecting Group ClassExamples (on dC)Typical Deprotection ConditionsRelative Lability
StandardN4-Benzoyl (Bz)Conc. NH4OH, 55-65°C, several hoursLow
Intermediate LabilityN4-AnisoylConc. NH4OH, 55°C, shorter time than BzMedium
Fast / MildN4-Phenoxyacetyl (PAC), N4-Acetyl (Ac)AMA, 65°C, 5-10 min; or K2CO3/MeOH; or RT NH4OH glenresearch.comnih.govHigh
Ultra-Mild(Various specialized groups)Non-nucleophilic bases, enzymatic, or photochemical cleavageVery High

By offering a well-characterized intermediate on the lability spectrum, this compound provides synthetic chemists with greater flexibility and control, enabling the successful construction of complex and sensitive nucleic acid architectures.

Q & A

Q. What are the recommended methods for synthesizing N4-Anisoyl-2'-deoxycytidine in laboratory settings?

this compound can be synthesized via solid-phase phosphoramidite chemistry or enzymatic DNA synthesis. Enzymatic methods require optimization of polymerase substrate specificity, reaction conditions (e.g., pH, temperature), and compatibility of the N4-acyl group with enzyme activity. For example, DNA polymerases with exonuclease activity may exhibit reduced efficiency due to steric hindrance from the acyl modification . Post-synthesis purification typically involves reverse-phase HPLC or gel electrophoresis to isolate modified oligonucleotides.

Q. What safety precautions are critical when handling this compound during experimental procedures?

Handling requires adherence to GHS hazard classifications:

  • Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact (H315, H319).
  • Work in a fume hood to prevent inhalation of aerosols (H335).
  • Store in sealed containers under ventilated conditions to minimize decomposition risks . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation employs:

  • Mass spectrometry (LC-MS/MS): To verify molecular weight (e.g., ESI-IT or QTOF systems) .
  • NMR spectroscopy: 1H and 13C spectra confirm the presence of the anisoyl group and deoxyribose backbone .
  • Chromatographic purity checks: Reverse-phase HPLC with UV detection at 260 nm ensures >95% purity .

Advanced Research Questions

Q. What challenges exist in incorporating this compound into DNA via enzymatic synthesis, and how can they be addressed?

Key challenges include:

  • Polymerase selectivity: High-fidelity polymerases (e.g., Klenow fragment) may stall at modified sites. Use of exonuclease-deficient mutants (e.g., Vent (exo-)) improves elongation efficiency .
  • Duplex destabilization: The bulky anisoyl group reduces base-pairing stability. Mitigate by incorporating modifications in non-critical regions or using shorter oligonucleotides .
  • Template design: Position modifications in isolated or adjacent sites to study positional effects on replication .

Q. What methodologies are used to analyze the impact of N4-Anisoyl modifications on DNA duplex stability?

  • Thermal denaturation (Tm) assays: Monitor UV absorbance at 260 nm during heating to determine melting temperatures. Reduced Tm indicates destabilization due to steric hindrance .
  • Circular dichroism (CD): Detect conformational changes in DNA helicity caused by modified bases .
  • Molecular dynamics simulations: Model interactions between the anisoyl group and adjacent nucleotides to predict structural perturbations .

Q. How does the presence of N4-acyl groups affect polymerase activity during DNA elongation?

  • Translocation barriers: Bulky acyl groups impede polymerase movement, causing replication stalling. This is mitigated by using low-processivity enzymes or increasing Mg²⁺ concentrations to enhance fidelity .
  • Exonuclease activity: Polymerases with proofreading functions (e.g., Phi29) may excise modified bases. Use of exonuclease-deficient variants or modified dNTP analogs (e.g., γ-S-dNTPs) prevents excision .

Q. What protocols are recommended for quantifying DNA methylation levels when using this compound derivatives?

  • Hydrolysis and HPLC analysis: Digest DNA to nucleosides with nuclease P1 and alkaline phosphatase. Separate 5-methyl-2'-deoxycytidine (5mC) and unmodified deoxycytidine via reversed-phase HPLC. Calculate % methylation as (5mC / [5mC + dC]) × 100 .
  • Validation: Include internal standards (e.g., isotope-labeled 5mC) and replicate analyses to ensure precision .

Q. What experimental approaches are used to study mutagenic potential of N4-acylated deoxycytidine analogs?

  • In vitro replication assays: Use plasmid vectors containing modified bases and transform into repair-deficient bacterial strains (e.g., E. coli XL1-Blue). Sequence replicated DNA to identify mutation hotspots .
  • Structural analogs: Compare mutagenicity of this compound with etheno- or ethano-modified derivatives, which form adducts that mispair during replication .

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